molecular formula C17H19N3O3 B363532 N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide CAS No. 920114-44-9

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide

カタログ番号 B363532
CAS番号: 920114-44-9
分子量: 313.35g/mol
InChIキー: GEJDCJZBMPBYMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide” is also known as Bilastine . It is an orally available, potent, and selective histamine H1 receptor antagonist . It exhibits long drug-target residence time at the H1 receptor, which results in extended H1 receptor antagonism in vitro . Bilastine is used for the treatment of allergic rhinitis and urticaria (hives) .


Molecular Structure Analysis

The molecular formula of Bilastine is C28H37N3O3 . Its molecular weight is 463.6 g/mol . The InChI key is ACCMWZWAEFYUGZ-UHFFFAOYSA-N . The compound is a member of benzimidazoles .


Physical And Chemical Properties Analysis

Bilastine is a white to beige powder . It is soluble in DMSO to the extent of 2 mg/mL . The recommended storage temperature is 2-8°C .

科学的研究の応用

Antihistamine Research

Specific Scientific Field

Pharmacology and Immunology

Summary

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide (referred to as “Compound A”) has been investigated as a potential antihistamine. Antihistamines are crucial for managing allergic reactions, including allergic rhinitis and urticaria (hives). Compound A’s chemical structure suggests it may interact with histamine receptors, modulating immune responses.

Methods and Experimental Procedures

Researchers conducted in vitro studies using cell lines expressing histamine H1 receptors. They evaluated Compound A’s binding affinity, receptor antagonism, and residence time at the H1 receptor. Pharmacokinetic studies in animal models explored its bioavailability, metabolism, and safety profile.

Results and Outcomes

Compound A demonstrated potent and selective H1 receptor antagonism, with a long drug-target residence time (73 minutes). This extended antagonism suggests sustained efficacy in blocking histamine-mediated allergic responses. Further clinical trials are needed to validate its effectiveness in treating allergic rhinitis and urticaria .

Antiviral Activity

Specific Scientific Field

Virology and Medicinal Chemistry

Summary

Recent studies have explored the antiviral potential of benzimidazole derivatives, including Compound A. These compounds exhibit promising activity against adenoviruses, which cause respiratory and ocular infections.

Methods and Experimental Procedures

Researchers synthesized Compound A and evaluated its antiviral effects against adenovirus strains. In vitro assays assessed viral replication inhibition, cytotoxicity, and selectivity. Mechanistic studies investigated its impact on viral entry, replication, and gene expression.

Results and Outcomes

Compound A displayed moderate antiviral activity against adenoviruses, making it a potential lead compound for further optimization. Its benzimidazole scaffold likely contributes to its antiviral properties. Future studies should explore its efficacy in animal models and assess safety profiles .

Drug Impurity Characterization

Specific Scientific Field

Analytical Chemistry and Pharmaceutical Sciences

Summary

Compound A is used as an active pharmaceutical ingredient (API) in antihistamine formulations. Identifying and characterizing impurities in the API are critical for ensuring product quality and safety.

Methods and Experimental Procedures

Scientists synthesized Compound A and intentionally introduced impurities (process-related or degradation products). Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry were employed to detect and quantify impurities. Validation studies established acceptable limits for impurity levels.

Results and Outcomes

Four observed process-related impurities were identified: methoxyethyl bilastine, (2-ethoxyethoxy)ethyl bilastine, bilastine open-ring ester, and bilastine open-ring amide. Controlling these impurities below threshold levels ensures API quality. Generic pharmaceutical companies can use this information to develop impurity reference standards .

将来の方向性

Benzimidazole and its derivatives have shown potential as cancer therapeutics . They have been found to interact with various targets and exhibit anticancer effects through various mechanisms . This suggests that “N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide” and similar compounds could have potential future applications in cancer treatment.

特性

IUPAC Name

N-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-22-11-9-20-14-7-4-3-6-13(14)19-16(20)12-18-17(21)15-8-5-10-23-15/h3-8,10H,2,9,11-12H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJDCJZBMPBYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。